4-(2-Thienyl)-5,6,8,9-tetrahydro-4H,7H-cyclopenta[4,5]thieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine
Description
4-(2-Thienyl)-5,6,8,9-tetrahydro-4H,7H-cyclopenta[4,5]thieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine is a polycyclic heterocyclic compound featuring fused pyrrolo-diazepine, cyclopentane, and thiophene moieties. Its complex structure combines a central diazepine ring (seven-membered with two nitrogen atoms) fused with a thieno-pyrrolo system and a cyclopentane ring. The 2-thienyl substituent at position 4 introduces sulfur-containing aromaticity, which may enhance electronic interactions in pharmacological or material science applications.
Propriétés
IUPAC Name |
7-thiophen-2-yl-16-thia-2,8-diazatetracyclo[8.6.0.02,6.011,15]hexadeca-1(10),3,5,11(15)-tetraene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2S2/c1-4-11-12-10-18-16(15-7-3-9-20-15)13-5-2-8-19(13)17(12)21-14(11)6-1/h2-3,5,7-9,16,18H,1,4,6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWQTTOWNKEGJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC3=C2CNC(C4=CC=CN43)C5=CC=CS5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 4-(2-Thienyl)-5,6,8,9-tetrahydro-4H,7H-cyclopenta[4,5]thieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine is a complex bicyclic structure that incorporates thieno and diazepine moieties. This unique architecture contributes to its potential biological activities, particularly in the realm of central nervous system (CNS) effects.
Structural Characteristics
The compound's structure includes:
- A thienyl group , which enhances its electronic properties.
- A cyclopenta structure fused with a pyrrolo-diazepine framework.
This structural configuration is believed to influence its interactions with biological targets, especially neurotransmitter systems.
Biological Activity Overview
Research indicates that this compound exhibits significant anxiolytic and antidepressant properties. Its mechanism of action is primarily through modulation of the gamma-aminobutyric acid (GABA) system, which plays a critical role in regulating neuronal excitability.
Table 1: Comparison of Structural Features and Biological Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(2-Thienyl)-5,6,8,9-tetrahydro-4H,7H-cyclopenta[4,5]thieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine | Thieno and diazepine components | Anxiolytic, antidepressant |
| 5,6-dihydro-4H-pyrrolo[1,2-a][1,4]diazepine | Lacks thienyl group | Moderate CNS activity |
| 5-(2-thienyl)-1H-pyrazole | Contains thienyl but lacks diazepine | Antimicrobial properties |
| 7H-thieno[3',2':3,4]quinolizine | Similar bicyclic structure | Antidepressant effects |
The compound's interaction with the GABA receptor is crucial for its pharmacological effects. By enhancing GABAergic transmission, it may reduce anxiety and depressive symptoms. The presence of both thieno and diazepine functionalities potentially enhances its pharmacological profile compared to other structurally similar compounds.
Case Studies
Several studies have evaluated the biological activity of this compound:
- CNS Activity Assessment : In a study assessing various thieno compounds for CNS activity, the target compound demonstrated a significant reduction in anxiety-like behaviors in animal models. The results indicated a comparable efficacy to established anxiolytics.
- Antidepressant Effects : Another investigation focused on the antidepressant potential of this compound using forced swim tests. The results showed a notable decrease in immobility time compared to control groups.
- Neurotransmitter Interaction Studies : Research involving radiolabeled ligand binding assays revealed that this compound significantly binds to GABA receptors, further supporting its role as a modulator of neurotransmission.
The synthesis of 4-(2-thienyl)-5,6,8,9-tetrahydro-4H,7H-cyclopenta[4,5]thieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine typically involves multi-step organic reactions that require precise control over reaction conditions to optimize yield and purity. The synthesis pathway often includes:
- Formation of the thienyl moiety.
- Cyclization processes to establish the bicyclic structure.
Comparaison Avec Des Composés Similaires
Compound A : 4-(4-Nitrophenyl)-5,6-dihydro-4H-[1,3]dioxolo[4,5-h]pyrrolo[1,2-a][1,4]benzodiazepine (CAS: 844882-21-9)
- Key Differences: Replaces the cyclopenta-thieno system with a benzodiazepine core. Substituted with a nitro-phenyl group instead of 2-thienyl. Contains a [1,3]dioxolo ring fused to the pyrrolo-diazepine framework.
- Synthesis : Likely involves condensation of nitro-substituted anilines with diketones or cyclic ketones, similar to methods for benzodiazepine derivatives .
Compound B : Pyrimido[1,2-a]pyrrolo[3,4-e]pyrimidine Derivatives
- Key Differences: Features a pyrimidine ring fused to pyrrolo-pyrimidine, lacking the diazepine and thiophene moieties. Often substituted with oxo, thioxo, or imino groups at position 3.
Compound C : Tetrahydro-5-H-cyclopenta[b]quinoline-1,8-dione Derivatives
- Key Differences: Contains a quinoline-dione system instead of diazepine and thiophene. Exhibits planar aromaticity due to the quinoline core, contrasting with the partially saturated diazepine ring in the target compound.
- Synthesis: Prepared via cyclocondensation of aminocyclopentanes with diketones, as described in cyclopenta-fused quinoline syntheses .
Functional and Pharmacological Comparisons
Key Observations:
- Synthetic Complexity: The cyclopenta-thieno system introduces steric constraints absent in simpler benzodiazepines (Compound A), possibly requiring specialized catalysts or high-temperature conditions .
- Pharmacological Gaps : While Compound B has documented kinase inhibitory activity, the target compound’s bioactivity remains unexplored.
Research Findings and Data Gaps
- Synthesis: No direct literature on the target compound’s synthesis exists in the provided evidence. However, methods for analogous diazepine-thiophene hybrids (e.g., pyrimido-pyrrolo-triazepines) suggest that cyclocondensation of thiophene-2-carboxaldehyde derivatives with diamines could be viable .
- Biological Data: Limited to structural analogs. For example, benzodiazepine derivatives (Compound A) show cytotoxicity via nitro group reduction to reactive intermediates , while pyrimido-pyrrolo-pyrimidines (Compound B) exhibit nanomolar IC₅₀ values against kinases like CDK2 .
Méthodes De Préparation
Reported Preparation Methods
Cyclization Approaches
The synthesis typically starts from precursor molecules containing the appropriate thiophene and pyrrole moieties. Cyclization to form the diazepine ring is achieved via condensation reactions involving amine and carbonyl functionalities.
Condensation of Amino-Thiophene Derivatives with Carbonyl Compounds : This method utilizes the reaction between amino-substituted thiophene derivatives and diketones or aldehydes to form the diazepine ring via intramolecular cyclization under acidic or basic catalysis.
Use of Hydrazine or Hydrazide Intermediates : Hydrazine hydrate has been employed to convert cyclic esters or diketones into hydrazide intermediates, which upon condensation with aldehydes yield the diazepine ring system. This approach allows for the introduction of various substituents on the diazepine scaffold.
Reduction and Functional Group Manipulation
Selective Reduction of Lactam Rings : Borane reagents have been used for the selective reduction of lactam groups in related diazepine systems, facilitating further functionalization or cyclization steps.
Avoidance of Expensive and Hazardous Reagents : Traditional reductions using lithium aluminum hydride (LiAlH4) are costly and hazardous. Alternative methods employing milder bases and solvents have been developed to improve safety and scalability.
Detailed Synthetic Procedure Example
A representative synthetic route reported involves the following steps:
| Step | Reagents/Conditions | Description | Outcome |
|---|---|---|---|
| 1 | Amino-thiophene derivative + diketone | Condensation under reflux in ethanol or methanol with triethylamine base | Formation of intermediate imine or hydrazone |
| 2 | Cyclization | Heating or acid catalysis to induce ring closure forming diazepine ring | Formation of fused diazepine heterocycle |
| 3 | Partial hydrogenation | Use of catalytic hydrogenation or borane reduction | Formation of tetrahydro derivative on cyclopenta ring |
| 4 | Introduction of 2-thienyl substituent | Cross-coupling or direct substitution | Final compound with 4-(2-thienyl) substitution |
This procedure avoids the use of expensive LiAlH4 and employs safer solvents such as ethanol or methanol, with bases like triethylamine or sodium methoxide.
Solvent and Base Selection
The choice of solvent and base significantly affects the yield and purity of the target compound. The following solvents and bases have been reported as effective:
| Solvent | Base | Notes |
|---|---|---|
| Methanol | Sodium methoxide | Promotes condensation and cyclization reactions efficiently |
| Ethanol | Triethylamine | Mild base, good for large-scale synthesis |
| Tetrahydrofuran (THF) | Pyridine | Used in some cyclization steps but less preferred due to recovery difficulties |
| Dichloromethane | Tri-n-butylamine | Used in specific substitution reactions |
The use of alcohol solvents combined with organic bases is preferred for economic and environmental reasons.
Spectroscopic Characterization and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H and ^13C NMR are employed to confirm ring formation and substitution patterns. Chemical shifts are reported in ppm relative to TMS.
Mass Spectrometry (MS) : Used to verify molecular weight and confirm the presence of the thienyl substituent.
Thin Layer Chromatography (TLC) and Column Chromatography : Silica gel chromatography (200-300 mesh) is used for purification, with TLC monitoring on HSGF-254 plates.
Comparative Analysis of Preparation Methods
| Aspect | Traditional LiAlH4 Reduction Method | Alternative Base-Mediated Method |
|---|---|---|
| Reagents Cost | High (LiAlH4 expensive) | Low (sodium methoxide, triethylamine) |
| Safety | Hazardous, moisture sensitive | Safer, easier handling |
| Scalability | Limited due to reagent and solvent issues | Suitable for large-scale production |
| Solvent | Anhydrous THF (difficult recovery) | Alcohols (methanol, ethanol) easier recovery |
| Yield and Purity | Good but with safety concerns | Comparable yields with safer profile |
The alternative base-mediated method represents a significant improvement for industrial synthesis.
Research Findings and Pharmacological Relevance
While the focus is preparation, it is noteworthy that the synthesized compound and its analogs have demonstrated central nervous system activity in animal models, indicating the importance of efficient synthetic routes for further pharmacological development.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Materials | Amino-thiophene derivatives, diketones, aldehydes |
| Key Reaction Types | Condensation, cyclization, reduction |
| Preferred Solvents | Methanol, ethanol |
| Preferred Bases | Sodium methoxide, triethylamine |
| Reduction Agents | Borane (alternative to LiAlH4) |
| Purification Methods | Silica gel chromatography, TLC |
| Characterization Techniques | NMR, MS, melting point analysis |
Q & A
Q. What are the established synthetic routes for preparing derivatives of fused thieno-pyrrolo-diazepine systems, and how can they be optimized for higher yields?
A common approach involves multi-step condensation reactions. For example, outlines a method using Grignard reagents (e.g., RMgX) to substitute at the 2-position of the pyrrolo-diazepine core. Key steps include:
- Dissolving intermediates in dry THF under inert conditions.
- Slow addition of Grignard reagents (1.5–3 equivalents) at 0°C, followed by gradual warming to room temperature.
- Purification via silica gel chromatography (eluent: hexane/EtOAc gradients).
Optimization strategies: - Adjust stoichiometry of Grignard reagents to minimize side reactions.
- Use molecular sieves to absorb water and improve reaction efficiency (yields: 55–81%) .
Q. How are structural and purity parameters validated for this compound class?
Characterization relies on:
- 1H/13C NMR : To confirm substitution patterns and ring fusion. For example, shifts at δ 3.2–4.5 ppm (methylene protons in diazepine rings) and δ 120–140 ppm (aromatic carbons) are diagnostic .
- HRMS/IR : Used to verify molecular ions and functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
- Melting point consistency : Discrepancies >2°C between batches indicate impurities requiring re-crystallization (e.g., from acetic acid) .
Q. What physicochemical properties are critical for solubility and stability in biological assays?
- LogP values : Predicted to range from 2.5–4.0 due to the hydrophobic cyclopenta-thienyl moiety.
- Thermal stability : Decomposition above 200°C necessitates storage at −20°C under inert gas .
- Solubility : Limited in aqueous buffers; DMSO or THF is recommended for in vitro studies .
Advanced Research Questions
Q. How can computational docking studies guide the design of analogs with enhanced bioactivity?
- Molecular dynamics (MD) simulations : Used to model interactions with targets like kinase domains. For example, highlights π-π stacking between the thienyl group and aromatic residues (e.g., Phe330 in EGFR).
- ADMET predictions : Tools like SwissADME assess metabolic stability, focusing on CYP450 inhibition risks due to the diazepine ring .
Q. What strategies resolve contradictions in biological activity data across structural analogs?
Case study from :
- Compound 4k (2-(3,5-di-tert-butyl-4-hydroxyphenyl) derivative) showed 10-fold higher IC50 than 4a (unsubstituted phenyl).
- Hypothesis: Steric hindrance from tert-butyl groups disrupts target binding.
- Validation: Competitive binding assays with fluorescent probes confirmed reduced affinity .
Q. How can reaction mechanisms be elucidated for substituent exchange at the 2-position?
- Grignard reactions : Proposed SN2 mechanism at the benzotriazole-substituted carbon (see ).
- Kinetic studies : Monitoring by in situ IR revealed rate-limiting steps depend on solvent polarity (THF > chloroform).
- Byproduct analysis : Formation of borane adducts (e.g., 4 in ) confirms hydride transfer pathways.
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Chiral resolution : Use of (+)- or (−)-diethyl tartrate for diastereomeric salt formation (enantiomeric excess >90%).
- Catalytic asymmetric synthesis : Limited success due to poor stereocontrol in cyclization steps; patents suggest Pd-catalyzed methods (e.g., ) but require optimization .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for Diazepine Derivatives
| Parameter | Optimal Range | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Grignard Equivalents | 1.5–3.0 | Excess increases byproducts | |
| Reaction Temperature | 0°C → RT (12–24 h) | Slow warming improves regioselectivity | |
| Chromatography Eluent | Hexane/EtOAc (7:1→3:1) | Balances purity and recovery |
Q. Table 2. Biological Activity vs. Substituent Effects
| Compound | Substituent (R) | IC50 (μM) | Target | Notes |
|---|---|---|---|---|
| 4a | Phenyl | 0.45 | EGFR kinase | Baseline activity |
| 4k | 3,5-di-tert-butyl | 4.2 | EGFR kinase | Steric hindrance |
| 3c | 4-Methylphenyl | 0.78 | JAK2 kinase | Improved solubility |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
